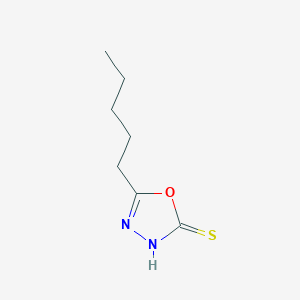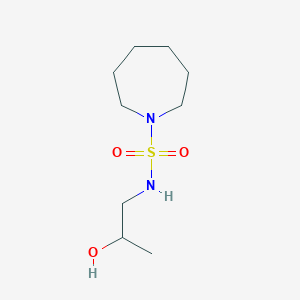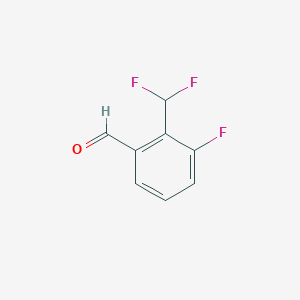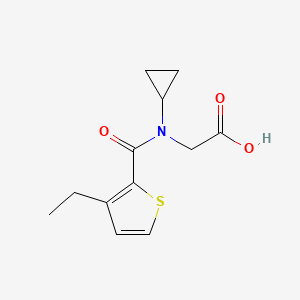
n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine is a synthetic organic compound that features a cyclopropyl group, an ethyl-substituted thiophene ring, and a glycine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple . The final step involves coupling the thiophene and cyclopropyl groups with glycine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ethyl group on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like N-bromosuccinimide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Applications De Recherche Scientifique
n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mécanisme D'action
The mechanism of action of n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine involves its interaction with specific molecular targets. For instance, the compound may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylglycine: A simpler analog that lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the cyclopropyl and glycine moieties.
Ethylthiophene derivatives: Compounds with similar thiophene structures but different substituents.
Uniqueness
n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine is unique due to its combination of a cyclopropyl group, an ethyl-substituted thiophene ring, and a glycine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Propriétés
Formule moléculaire |
C12H15NO3S |
|---|---|
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
2-[cyclopropyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO3S/c1-2-8-5-6-17-11(8)12(16)13(7-10(14)15)9-3-4-9/h5-6,9H,2-4,7H2,1H3,(H,14,15) |
Clé InChI |
LEFZTEUOSXGFHK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(SC=C1)C(=O)N(CC(=O)O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Bromo-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B14910111.png)

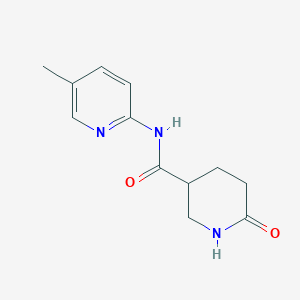
![1,1,1,3,3,3-Hexafluoro-2-{[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)furan-2-yl]methoxy}propan-2-ol](/img/structure/B14910124.png)
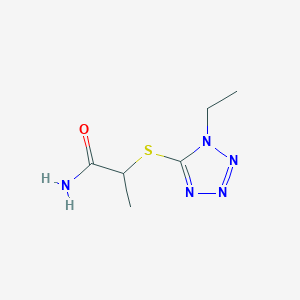

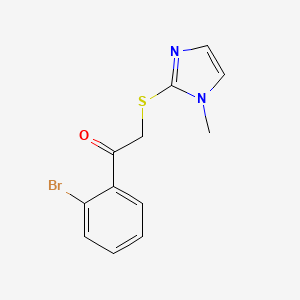
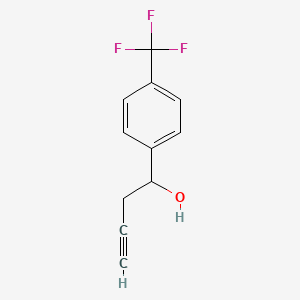

![N-{1-[4-(2-methylpropyl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B14910163.png)
